Urolithin M7

Vue d'ensemble

Description

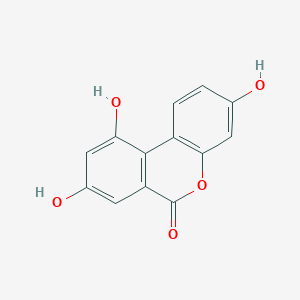

urolithin M7 is a chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

urolithin M7 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions such as iron(III) in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic effects, including antioxidant and anticancer properties.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mécanisme D'action

Urolithin M7, also known as 3,8,10-Trihydroxybenzo[c]chromen-6-one, is a microbial metabolite derived from berries and pomegranate fruits . It has been shown to have various health benefits, including anti-inflammatory, anti-oxidative, and anti-aging activities .

Target of Action

This compound has been demonstrated to bind to estrogen receptors . These receptors are involved in a wide range of physiological processes, including cardiovascular health, bone health, and neurological health . The compound’s affinity towards estrogen receptor alpha (ERα) is slightly higher than that towards estrogen receptor beta (ERβ) .

Mode of Action

This compound interacts with its targets, the estrogen receptors, through competitive binding assays, proliferation assays, and transactivation assays . It is predicted to bind to ERα in a similar orientation as that of the estrogen . The prospect of urolithins to act as agonist, antagonist, or selective estrogen receptor modulators (SERMs) will depend on its structure, the estrogen receptor conformational change, availability and abundance of co-activators/co-repressors in the target tissues, and also the presence of other estrogen receptor ligands .

Biochemical Pathways

This compound affects several signaling pathways, including the PI3K-Akt and Wnt/β-catenin pathways . It also interacts with multiple receptors (aryl hydrocarbon receptor, estrogen and androgen receptors) and enzymes (tyrosinase and lactate dehydrogenase) . These interactions can lead to various downstream effects, such as cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Pharmacokinetics

The composition and activity of an individual’s intestinal microbiota play a pivotal role in this compound metabolism and absorption . After being ingested, urolithins can move throughout the body and mediate in different locations . Following absorption in the gut, urolithins rapidly undergo phase ii metabolism . This metabolism results in the loss of urolithins’ pharmacological properties .

Result of Action

This compound has been shown to have various health benefits. It can mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . Urolithin A, a related compound, has been confirmed to be the most active metabolite in terms of LPS-induced inflammatory response inhibition (TNF-α attenuation, IL-10 induction) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota can affect the metabolism and absorption of this compound . Furthermore, the presence of other estrogen receptor ligands can influence the ability of urolithins to act as agonists, antagonists, or SERMs .

Analyse Biochimique

Biochemical Properties

3,8,10-Trihydroxybenzo[c]chromen-6-one plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body.

Molecular Mechanism

The molecular mechanism of 3,8,10-Trihydroxybenzo[c]chromen-6-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes, inhibiting their activity and thereby affecting various metabolic pathways . This compound also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in antioxidant defense and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,8,10-Trihydroxybenzo[c]chromen-6-one can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress.

Dosage Effects in Animal Models

The effects of 3,8,10-Trihydroxybenzo[c]chromen-6-one vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation. At higher doses, it may cause adverse effects such as toxicity and cellular damage . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

3,8,10-Trihydroxybenzo[c]chromen-6-one is involved in several metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular function and health.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of urolithin M7 typically involves the hydroxylation of benzo[c]chromen-6-one derivatives. One common method includes the use of acetyl acetate and triethylamine in dichloromethane (DCM) as solvents . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: urolithin M7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine and chlorine in the presence of catalysts like iron(III) chloride are used for halogenation reactions.

Major Products: The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can have different biological activities and properties .

Comparaison Avec Des Composés Similaires

- 3-Hydroxy-6H-benzo[c]chromen-6-one

- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Urolithin B

Comparison: urolithin M7 is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity as a fluorescent probe for metal ions and greater potential in therapeutic applications .

Propriétés

IUPAC Name |

3,8,10-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHSPSPAOUDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

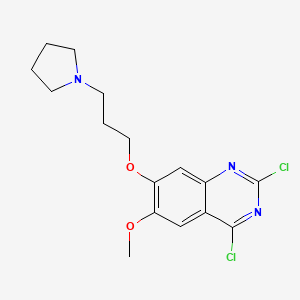

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)